molecular formula C180H348O30 B12102226 a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl-

a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl-

Cat. No.: B12102226
M. Wt: 2993 g/mol
InChI Key: RMPVMBYXMRFORE-UHFFFAOYSA-N
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Description

a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. They are known for their ability to form inclusion complexes with various molecules, making them useful in a wide range of applications, including pharmaceuticals, food, and cosmetics.

Preparation Methods

The synthesis of a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- involves the selective octylation of the hydroxyl groups on the cyclodextrin molecule. This can be achieved through various synthetic routes, including:

    Direct Alkylation: This method involves the reaction of cyclodextrin with an octylating agent, such as octyl bromide, in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Stepwise Alkylation: In this approach, the hydroxyl groups are protected with a suitable protecting group, followed by selective deprotection and subsequent alkylation with octyl bromide. This method allows for greater control over the degree of substitution.

Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the octyl groups, where nucleophiles like thiols or amines replace the octyl groups, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- has a wide range of scientific research applications:

    Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules, enhancing their solubility and stability.

    Biology: The compound is employed in drug delivery systems to improve the bioavailability and controlled release of therapeutic agents.

    Medicine: It is used in the formulation of pharmaceuticals to enhance the solubility and stability of poorly soluble drugs.

    Industry: The compound finds applications in the food and cosmetic industries as a stabilizer and solubilizer for flavors, fragrances, and active ingredients.

Mechanism of Action

The mechanism of action of a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule and its intended application.

Comparison with Similar Compounds

a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- can be compared with other modified cyclodextrins, such as:

    Methylated Cyclodextrins: These compounds have methyl groups instead of octyl groups, resulting in different solubility and inclusion properties.

    Hydroxypropyl Cyclodextrins: These derivatives have hydroxypropyl groups, which enhance their water solubility and reduce toxicity.

    Sulfobutyl Ether Cyclodextrins: These compounds have sulfobutyl ether groups, providing improved solubility and reduced irritation in pharmaceutical applications.

The uniqueness of a-Cyclodextrin,2A,2B,2C,2D,2E,2F,3A,3B,3C,3D,3E,3F,6A,6B,6C,6D,6E,6F-octadeca-O-octyl- lies in its specific substitution pattern, which imparts distinct physicochemical properties and makes it suitable for specialized applications.

Properties

IUPAC Name

31,32,33,34,35,36,37,38,39,40,41,42-dodecaoctoxy-5,10,15,20,25,30-hexakis(octoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C180H348O30/c1-19-37-55-73-91-109-127-181-145-151-157-163(187-133-115-97-79-61-43-25-7)169(193-139-121-103-85-67-49-31-13)175(199-151)206-158-152(146-182-128-110-92-74-56-38-20-2)201-177(171(195-141-123-105-87-69-51-33-15)164(158)188-134-116-98-80-62-44-26-8)208-160-154(148-184-130-112-94-76-58-40-22-4)203-179(173(197-143-125-107-89-71-53-35-17)166(160)190-136-118-100-82-64-46-28-10)210-162-156(150-186-132-114-96-78-60-42-24-6)204-180(174(198-144-126-108-90-72-54-36-18)168(162)192-138-120-102-84-66-48-30-12)209-161-155(149-185-131-113-95-77-59-41-23-5)202-178(172(196-142-124-106-88-70-52-34-16)167(161)191-137-119-101-83-65-47-29-11)207-159-153(147-183-129-111-93-75-57-39-21-3)200-176(205-157)170(194-140-122-104-86-68-50-32-14)165(159)189-135-117-99-81-63-45-27-9/h151-180H,19-150H2,1-18H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPVMBYXMRFORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCCCCCCCC)OCCCCCCCC)OC4C(OC(C(C4OCCCCCCCC)OCCCCCCCC)OC5C(OC(C(C5OCCCCCCCC)OCCCCCCCC)OC6C(OC(C(C6OCCCCCCCC)OCCCCCCCC)OC7C(OC(O2)C(C7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C180H348O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2993 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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